molecular formula C23H20F2N2O3S B14989020 N-(2,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(2,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B14989020
M. Wt: 442.5 g/mol
InChI Key: YPJPJTOZARUANY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves the following steps:

    Formation of the Dibenzo[c,e][1,2]thiazin-6-yl Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo[c,e][1,2]thiazin-6-yl structure.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, where a suitable difluorophenyl precursor reacts with the dibenzo[c,e][1,2]thiazin-6-yl intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the isopropyl group and dioxido functionality.

    N-(2,4-difluorophenyl)-2-(9-isopropyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the dioxido functionality.

Uniqueness

N-(2,4-difluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of both the isopropyl group and the dioxido functionality, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H20F2N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C23H20F2N2O3S/c1-14(2)15-7-10-21-18(11-15)17-5-3-4-6-22(17)31(29,30)27(21)13-23(28)26-20-9-8-16(24)12-19(20)25/h3-12,14H,13H2,1-2H3,(H,26,28)

InChI Key

YPJPJTOZARUANY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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